molecular formula C12H12F3NO2 B1602615 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid CAS No. 690632-19-0

3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid

Cat. No.: B1602615
CAS No.: 690632-19-0
M. Wt: 259.22 g/mol
InChI Key: REOULSYTKDTIJQ-UHFFFAOYSA-N
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Description

3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid is an organic compound that features an indoline moiety attached to a propionic acid backbone with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid typically involves the following steps:

    Formation of Indoline Derivative: The indoline moiety can be synthesized through the reduction of indole or via cyclization reactions involving aniline derivatives.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under conditions that promote nucleophilic substitution.

    Formation of Propionic Acid Backbone: The propionic acid backbone can be constructed through various methods, including the alkylation of malonic acid derivatives followed by decarboxylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid can undergo several types of chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium or copper.

Major Products Formed

    Oxidation: Indole derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Substituted indoline derivatives.

Scientific Research Applications

3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.

    Material Science: Possible applications in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid involves its interaction with various molecular targets and pathways. The indoline moiety may interact with biological receptors, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Indolinyl)-2-methylpropionic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    3-(2-Indolinyl)-2-(trifluoromethyl)acetic acid: Similar structure but with a shorter carbon chain, potentially affecting its reactivity and applications.

Uniqueness

3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid is unique due to the presence of both the indoline moiety and the trifluoromethyl group, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, can enhance the compound’s metabolic stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

2-(2,3-dihydro-1H-indol-2-ylmethyl)-3,3,3-trifluoropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)9(11(17)18)6-8-5-7-3-1-2-4-10(7)16-8/h1-4,8-9,16H,5-6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REOULSYTKDTIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=CC=C21)CC(C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70584882
Record name 2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690632-19-0
Record name 2-[(2,3-Dihydro-1H-indol-2-yl)methyl]-3,3,3-trifluoropropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Indolinyl-2-trifluoromethylpropanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Indolinyl)-2-(trifluoromethyl)propionic acid
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